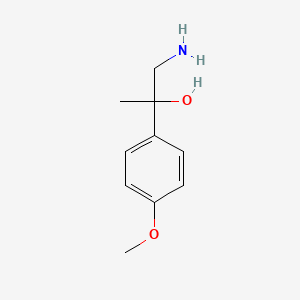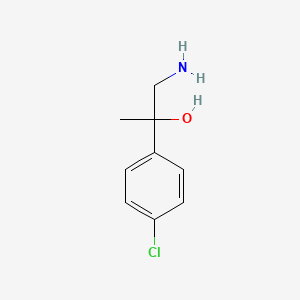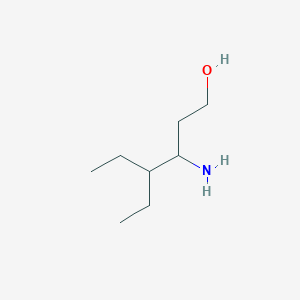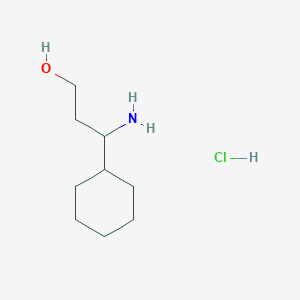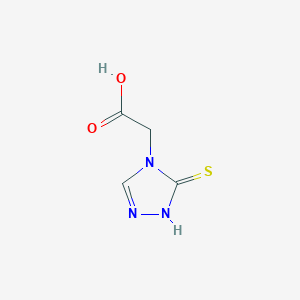
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Esters, amides, and other derivatives.
科学研究应用
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the thioxo group and the triazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can be compared with other similar compounds, such as:
2-(5-thioxo-1H-1,2,4-triazol-3-yl)acetic acid: This compound has a similar structure but with the triazole ring substituted at a different position.
2-(5-thioxo-1H-1,2,4-triazol-4-yl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety.
2-(5-thioxo-1H-1,2,4-triazol-4-yl)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKJHXSZWAYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589212 |
Source


|
| Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61336-27-4 |
Source


|
| Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)



![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)
